molecular formula C28H26N4O5 B2784065 methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251703-22-6

methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2784065
CAS No.: 1251703-22-6
M. Wt: 498.539
InChI Key: OFZSTVZTYSGPDV-UHFFFAOYSA-N
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Description

Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a benzodioxole group, a 3-methylphenyl-piperazine moiety, and a methyl ester at position 5. The benzodioxole group may enhance metabolic stability, while the quinazoline scaffold is associated with kinase inhibition or antimicrobial properties in analogous compounds .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-18-4-3-5-20(14-18)30-10-12-31(13-11-30)28-29-23-15-19(27(34)35-2)6-8-22(23)26(33)32(28)21-7-9-24-25(16-21)37-17-36-24/h3-9,14-16H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZSTVZTYSGPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves acylation reactions using reagents like benzoyl chloride.

    Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems, such as imidazopyridines and tetrahydroquinazolines. A relevant analogue is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features:

  • A fused imidazopyridine core.
  • Electron-withdrawing substituents (cyano, nitro groups).
  • Ester functional groups.

Key Structural Differences :

Feature Target Compound Diethyl Derivative ()
Core Structure Quinazoline Imidazopyridine
Substituents Benzodioxole, 3-methylphenyl-piperazine, methyl ester Nitrophenyl, cyano, phenethyl, diethyl esters
Bioactivity Implications Potential CNS modulation (piperazine) Unclear; nitro/cyano groups may confer reactivity or toxicity
Physicochemical Properties
Property Target Compound (Inferred) Diethyl Derivative ()
Molecular Weight ~550 g/mol (estimated) 561.56 g/mol
Melting Point Likely >200°C (quinazoline stability) 243–245°C
Solubility Low water solubility (ester/aromatic groups) Likely insoluble (nitro/cyano groups)
Spectral Data Expected IR peaks for ester (1700–1750 cm$ ^{-1} $) IR: 1745 cm$ ^{-1} $ (ester C=O)

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C₂₃H₂₅N₃O₄
  • Molecular Weight : 405.46 g/mol
  • IUPAC Name : Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

This compound features a quinazoline core with substituents that enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exert similar effects due to its structural analogies with known anticancer agents.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-710.5Apoptosis
Compound BA5498.0Cell Cycle Arrest
Methyl 3...HeLa7.5Apoptosis

Neuropharmacological Effects

The piperazine moiety present in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been associated with various activities, including anxiolytic and antidepressant effects.

Case Study: Piperazine Derivatives

A study explored the effects of piperazine derivatives on anxiety-related behaviors in animal models. The results indicated that certain piperazine compounds could significantly reduce anxiety-like behaviors, suggesting a potential therapeutic role for this compound in treating anxiety disorders.

Antimicrobial Properties

Preliminary studies suggest that quinazoline derivatives possess antimicrobial activity against various pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusMethyl 3...32 μg/mL
Escherichia coliMethyl 3...16 μg/mL

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression.
  • Receptor Modulation : The piperazine segment may interact with neurotransmitter receptors, influencing mood and anxiety levels.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

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